molecular formula C53H85ClN2O4S2 B1147978 3,3'-Dioctadecylthiacarbocyanine perchlorate CAS No. 53533-50-9

3,3'-Dioctadecylthiacarbocyanine perchlorate

Cat. No. B1147978
CAS RN: 53533-50-9
M. Wt: 913.84
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Lipophilic carbocyanine dye

Scientific Research Applications

Microvascular Measurements

3,3'-Dioctadecylthiacarbocyanine perchlorate has been evaluated for use in microvascular measurements in rat small intestine and spinotrapezius muscle. The dye offers several advantages over isothiocyanates, including ease of labeling procedure, stability, and higher fluorescent intensity. However, limitations exist in accuracy due to vessel diameter and cell velocity impacts (Unthank et al., 1993).

Endocytic Sorting of Lipid Analogues

Research on the trafficking of lipid-mimetic dialkylindocarbocyanine (DiI) derivatives in CHO cells highlighted differences in endocytic sorting based on alkyl tail length or unsaturation. The dye's hydrophobic tail variations influence its distribution in membrane domains (Mukherjee et al., 1999).

Nano-scale Energy Transfer

A study of fluorescence resonance energy transfer (FRET) in water-micellar solutions with this compound revealed its efficiency in nano-scale energy transfer, dependent on dye concentration in micelles (Malyukin et al., 2005).

Neuronal Staining

The dye has been used for staining neurons in fixed tissue, enabling detailed study of neuronal processes and development in embryonic mouse and chicken brain tissue (Godement et al., 1987).

Photostable Organic Triggered Single-Photon Sources

Under nitrogen atmosphere, DiIC18(3) molecules in poly(methylmethacrylate) displayed extremely low photobleaching, making it a potential organic triggered single-photon source (Lill & Hecht, 2004).

Surfactant Micelle Studies

Research demonstrated the importance of hydrophobicity in interactions between DiI and other organic molecules in the nano-scale volume of surfactant micelles, crucial for understanding dye binding efficiencies (Yefimova et al., 2008).

Neuronal Tracing

DiI has been employed in neuronal tracing, with modifications allowing for decalcification, cryosectioning, and photoconversion for analysis at both light and electron microscopic levels (von Bartheld et al., 1990).

Visualization of Blood Vessels

A protocol using DiI for rapid visualization of blood vessels in experimental animals was developed. DiI labels endothelial cell membranes and allows for detailed examination via fluorescence microscopy (Li et al., 2008).

Critical Micelle Concentration Measurement

DiO, a derivative of DiI, has been evaluated as an alternative fluorogenic dye for critical micelle concentration measurement, providing improved consistency over other dyes like Nile Red (Peterson et al., 2015).

Dopamine Neurons Purification

DiI was used in a method to isolate nearly pure dopamine neurons, facilitating study of these neurons in culture (Kerr et al., 1994).

Single-Molecule Spectroscopy

Single-molecule spectroscopy was applied to observe DiI's adsorption on liquid chromatographic surfaces, providing insights into adsorption mechanisms and potential tailing in HPLC (Wirth & Swinton, 1998).

properties

CAS RN

53533-50-9

Molecular Formula

C53H85ClN2O4S2

Molecular Weight

913.84

IUPAC Name

(2Z)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;perchlorate

InChI

InChI=1S/C53H85N2S2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-54-48-40-33-35-42-50(48)56-52(54)44-39-45-53-55(49-41-34-36-43-51(49)57-53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-45H,3-32,37-38,46-47H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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